molecular formula C10H12N4O5S B14733616 2-Mercaptoinosine CAS No. 6544-32-7

2-Mercaptoinosine

Cat. No.: B14733616
CAS No.: 6544-32-7
M. Wt: 300.29 g/mol
InChI Key: AUYUQRZZWNNBPA-UUOKFMHZSA-N
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Description

2-Mercaptoinosine is a sulfur-containing nucleoside analog derived from inosine It is characterized by the presence of a thiol group (-SH) attached to the purine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Mercaptoinosine can be synthesized through several methods. One common approach involves the reaction of 5-amino-1-β-D-ribofuranosyl-4-imidazolecarboxamide with an isothiocyanate under mild reaction conditions . Another method includes the conversion of AICAR (5-aminoimidazole-4-carboxamide ribonucleotide) to this compound using alkali metal alkyl xanthate, followed by oxidation of the mercapto group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Mercaptoinosine undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert disulfides back to thiols.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

    Oxidation: Disulfides and sulfonic acids.

    Reduction: Thiols.

    Substitution: Alkylated or acylated derivatives of this compound.

Scientific Research Applications

2-Mercaptoinosine has a wide range of applications in scientific research:

Mechanism of Action

2-Mercaptoinosine exerts its effects by interfering with nucleic acid synthesis. It competes with natural nucleosides for incorporation into DNA and RNA, leading to the disruption of nucleic acid metabolism. This interference can result in the inhibition of cell proliferation, making it a potential candidate for anticancer and antiviral therapies .

Comparison with Similar Compounds

Similar Compounds

    6-Mercaptopurine: Another sulfur-containing nucleoside analog used in cancer treatment.

    Thioguanine: Similar to 6-mercaptopurine, used in the treatment of leukemia.

    Azathioprine: An immunosuppressive drug that is metabolized to 6-mercaptopurine in the body.

Uniqueness

2-Mercaptoinosine is unique due to its specific structure and the presence of a thiol group, which imparts distinct chemical reactivity and biological activity compared to other nucleoside analogs .

Properties

CAS No.

6544-32-7

Molecular Formula

C10H12N4O5S

Molecular Weight

300.29 g/mol

IUPAC Name

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidene-3H-purin-6-one

InChI

InChI=1S/C10H12N4O5S/c15-1-3-5(16)6(17)9(19-3)14-2-11-4-7(14)12-10(20)13-8(4)18/h2-3,5-6,9,15-17H,1H2,(H2,12,13,18,20)/t3-,5-,6-,9-/m1/s1

InChI Key

AUYUQRZZWNNBPA-UUOKFMHZSA-N

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NC(=S)NC2=O

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)NC(=S)NC2=O

Origin of Product

United States

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